[3-(2-Morpholinoethoxy)phenyl]methylamine
Overview
Description
[3-(2-Morpholinoethoxy)phenyl]methylamine: is an organic compound with the molecular formula C13H20N2O2 and a molecular weight of 236.315 g/mol . This compound is characterized by the presence of a morpholine ring attached to an ethoxy group, which is further connected to a phenyl ring bearing a methylamine substituent. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Morpholinoethoxy)phenyl]methylamine typically involves the following steps:
Formation of the Ethoxy Intermediate: The initial step involves the reaction of 3-hydroxybenzaldehyde with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form 3-(2-morpholinoethoxy)benzaldehyde.
Reduction to Alcohol: The intermediate benzaldehyde is then reduced to the corresponding benzyl alcohol using a reducing agent such as sodium borohydride.
Amination: Finally, the benzyl alcohol is converted to the desired this compound through a reductive amination process using a suitable amine source and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, catalysts, and purification techniques to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(2-Morpholinoethoxy)phenyl]methylamine can undergo oxidation reactions, typically forming corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are commonly employed.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-(2-Morpholinoethoxy)phenyl]methylamine is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology:
Biochemical Studies: The compound is utilized in biochemical assays to study enzyme interactions and receptor binding.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry:
Chemical Manufacturing: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [3-(2-Morpholinoethoxy)phenyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the phenyl group contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors by acting as an agonist or antagonist, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
- [3-(2-Piperidinoethoxy)phenyl]methylamine
- [3-(2-Pyrrolidinoethoxy)phenyl]methylamine
- [3-(2-Diethylaminoethoxy)phenyl]methylamine
Comparison:
- Structural Differences: While these compounds share a similar core structure, the nature of the heterocyclic ring (morpholine, piperidine, pyrrolidine, or diethylamine) differentiates them.
- Unique Properties: [3-(2-Morpholinoethoxy)phenyl]methylamine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
[3-(2-morpholin-4-ylethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c14-11-12-2-1-3-13(10-12)17-9-6-15-4-7-16-8-5-15/h1-3,10H,4-9,11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJWFDTWNMICLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428205 | |
Record name | [3-(2-morpholinoethoxy)phenyl]methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-08-3 | |
Record name | 3-[2-(4-Morpholinyl)ethoxy]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857284-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(2-morpholinoethoxy)phenyl]methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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